Potassium;tri(butan-2-yl)boranuide

Catalog No.
S1941759
CAS No.
54575-49-4
M.F
C12H28BK
M. Wt
222.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Potassium;tri(butan-2-yl)boranuide

CAS Number

54575-49-4

Product Name

Potassium;tri(butan-2-yl)boranuide

IUPAC Name

potassium;tri(butan-2-yl)boranuide

Molecular Formula

C12H28BK

Molecular Weight

222.26 g/mol

InChI

InChI=1S/C12H28B.K/c1-7-10(4)13(11(5)8-2)12(6)9-3;/h10-13H,7-9H2,1-6H3;/q-1;+1

InChI Key

NHEDTYWJTOUTDG-UHFFFAOYSA-N

SMILES

[BH-](C(C)CC)(C(C)CC)C(C)CC.[K+]

Canonical SMILES

[BH-](C(C)CC)(C(C)CC)C(C)CC.[K+]

The exact mass of the compound Potassium Tri-sec-butylborohydride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Potassium tri-sec-butylborohydride (CAS: 54575-49-4), commercially recognized as K-Selectride, is a highly sterically hindered, nucleophilic trialkylborohydride reducing agent typically supplied as a 1.0 M solution in tetrahydrofuran (THF)[1]. In industrial and advanced laboratory synthesis, it is primarily procured to enforce extreme diastereoselectivity in the reduction of cyclic and sterically biased ketones, driving hydride delivery exclusively from the less hindered face [2]. Beyond its extreme steric bulk, the potassium counterion differentiates it from its lithium analog (L-Selectride) by offering a softer, less Lewis-acidic coordination environment, which is critical for avoiding unwanted chelation-controlled pathways in complex polyfunctional substrates[3].

Substituting K-Selectride with unhindered hydrides like sodium borohydride (NaBH4) leads to a catastrophic loss of stereocontrol, shifting the reaction from a highly selective equatorial hydride attack to a poorly selective or predominantly axial attack, necessitating expensive downstream chiral chromatography [1]. Furthermore, substituting K-Selectride with its closest in-class analog, L-Selectride, can fail in chelation-sensitive substrates; the strong Lewis acidity of the lithium cation tightly coordinates with adjacent heteroatoms, forcing a chelation-controlled transition state that can yield the exact opposite diastereomer to the one desired [2]. Finally, for tandem conjugate reduction-alkylation workflows, generic hydrides yield unwanted 1,2-reduction byproducts, whereas K-Selectride quantitatively generates the stable enolate required for subsequent one-pot functionalization [3].

Absolute Diastereocontrol in Cyclic Ketone Reduction

In the reduction of sterically biased cyclic ketones, the sheer bulk of the tri-sec-butylborohydride anion forces an equatorial approach. For example, the reduction of 2-methylcyclohexanone with K-Selectride yields the cis-2-methylcyclohexanol (axial alcohol) with >99% diastereoselectivity [1]. In stark contrast, unhindered sodium borohydride (NaBH4) attacks from the axial face, yielding predominantly the trans-isomer [2].

Evidence DimensionDiastereoselectivity (cis-isomer yield)
Target Compound Data>99% cis-2-methylcyclohexanol
Comparator Or BaselineNaBH4 yields predominantly the trans-isomer (<30% cis-isomer)
Quantified Difference>99% vs <30% cis-isomer formation
ConditionsReduction in THF at -78 °C

Procurement of K-Selectride is mandatory when the synthetic route requires the thermodynamically less stable axial alcohol with near-perfect purity, eliminating yield losses associated with isomer separation.

Counterion-Driven Stereochemical Reversal vs. L-Selectride

The choice of the potassium salt over the lithium salt is critical in polyfunctional substrates where metal coordination dictates the transition state. In the reduction of certain chiral alpha-keto esters, L-Selectride promotes strong metal chelation between carbonyl oxygens, yielding one specific diastereomer (>99% de) via an s-cis conformation[1]. However, utilizing K-Selectride (often with a crown ether) sequesters the softer potassium ion, preventing chelation and forcing the substrate into an s-trans conformation, which results in the complete reversal of stereoselection[1].

Evidence DimensionDiastereomeric outcome based on transition state conformation
Target Compound DataYields the anti-chelation diastereomer
Comparator Or BaselineL-Selectride yields the chelation-controlled diastereomer (>99% de)
Quantified DifferenceComplete reversal of the major diastereomer formed
ConditionsReduction of alpha-keto esters in ethereal solvent at -78 °C

Buyers must specify K-Selectride when the synthetic target requires avoiding the tight Lewis-acidic chelation inherent to lithium-based reagents.

Exclusive 1,4-Conjugate Reduction for Tandem Alkylation

K-Selectride is highly effective for the chemoselective 1,4-conjugate reduction of beta-unsubstituted cycloalkenones. While standard borohydrides typically yield mixtures of 1,2-allylic alcohols and saturated ketones, K-Selectride provides exclusive 1,4-reduction to form a stable saturated potassium enolate[1]. This enolate can be directly trapped with electrophiles in a one-pot reductive alkylation sequence, proceeding in high overall yield [1].

Evidence DimensionRegioselectivity of enone reduction (1,4 vs 1,2)
Target Compound DataExclusive 1,4-reduction (quantitative enolate formation)
Comparator Or BaselineNaBH4 yields predominantly 1,2-reduction (allylic alcohol)
Quantified DifferenceNear 100% 1,4-selectivity vs mixed/predominant 1,2-selectivity
ConditionsBeta-unsubstituted cyclohexenones in THF

Enables process chemists to collapse two steps (reduction and alkylation) into a single reactor operation, significantly improving throughput and reducing solvent waste.

Late-Stage Stereocenter Installation in Complex API Synthesis

K-Selectride is prioritized when a bulky ketone intermediate must be reduced to an axial alcohol with >99% diastereomeric excess. This application directly leverages its extreme steric bulk to avoid the need for costly chiral chromatography in pharmaceutical manufacturing [1].

Chelation-Free Reductions in Polyfunctional Scaffolds

This compound is selected over L-Selectride when the substrate contains multiple Lewis-basic sites (such as alpha-keto esters or polyethers) and the strong coordinating effect of lithium would induce an undesired chelation-controlled transition state, thereby altering the target stereochemistry [2].

One-Pot Reductive Alkylation of Enones

Utilized in process chemistry to perform exclusive 1,4-conjugate reductions of alpha,beta-unsaturated ketones. This generates a stable potassium enolate that is immediately trapped with an alkyl halide, streamlining multi-step syntheses into a single highly efficient workflow [3].

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H260 (97.5%): In contact with water releases flammable gases which may ignite spontaneously [Danger Substances and mixtures which in contact with water, emit flammable gases];
H314 (97.5%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Other CAS

54575-49-4

Wikipedia

Potassium tri-sec-butylborohydride

General Manufacturing Information

Borate(1-), hydrotris(1-methylpropyl)-, potassium (1:1), (T-4)-: ACTIVE

Dates

Last modified: 04-14-2024

Explore Compound Types